7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Description
7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a polycyclic quinoline derivative characterized by a hexahydroquinoline core substituted with dimethyl groups at the 7-position, a 4-methylphenyl group at the 1-position, and a carboxylic acid moiety at the 3-position. Key identifiers include CAS 106551-79-5 and synonyms such as CHEMBL310846 and DTXSID30544124 .
Properties
IUPAC Name |
7,7-dimethyl-1-(4-methylphenyl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-11-4-6-12(7-5-11)20-15-9-19(2,3)10-16(21)13(15)8-14(17(20)22)18(23)24/h4-8H,9-10H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABNFGMDBLIYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C2=O)C(=O)O)C(=O)CC(C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid typically involves multi-component reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as p-toluenesulfonic acid (p-TSA) may be employed to facilitate the reaction and improve product purity.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, leading to the formation of alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,5-dione derivatives, while reduction can produce hexahydroquinoline alcohols.
Scientific Research Applications
7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
1-Phenyl vs. 1-(4-Methylphenyl) Derivatives
Functional Group Modifications at the 3-Position
Carboxylic Acid vs. Ester Derivatives
- Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate : Replaces the carboxylic acid with an ethyl ester. Implications: The ester group reduces polarity, which may enhance bioavailability in vivo (common in prodrug strategies). Hydrolysis to the carboxylic acid could restore pharmacological activity.
Heterocyclic Substituents
7-(5-Methyl-2-furyl) Substituted Analog (CAS 1428139-98-3 ):
- Features a 5-methylfuran ring at the 7-position instead of dimethyl and phenyl groups.
- Molecular Weight : 287.27 g/mol .
- Implications : The furyl group introduces a heteroaromatic system, which may alter electronic properties (e.g., π-π stacking) and binding affinity in biological targets compared to the alkyl/aryl-substituted target compound.
Structural and Functional Comparison Table
Research Implications and Limitations
- Structural Insights : The 4-methylphenyl and carboxylic acid groups in the target compound suggest tailored solubility and target engagement compared to phenyl or furyl analogs.
- Data Gaps: Limited evidence on biological activity or pharmacokinetic parameters restricts direct functional comparisons. For example, while describes a fluoroquinoline derivative with antibacterial motifs (e.g., C8-methoxy groups), its structural divergence limits relevance to the target compound .
- Future Directions : Comparative studies on solubility, stability, and receptor binding across these analogs are needed to elucidate structure-activity relationships.
Biological Activity
7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.51 g/mol. The compound features a quinoline ring structure with multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H26N2O5 |
| Molecular Weight | 454.51 g/mol |
| InChIKey | BLMQBKNZHFRLCI-UHFFFAOYSA-N |
Synthesis
The compound can be synthesized through various organic reactions involving quinoline derivatives and carboxylic acid modifications. The synthesis often employs methods such as condensation reactions and cyclization processes to achieve the desired structure.
Antimicrobial Activity
Research has indicated that derivatives of quinoline structures exhibit significant antimicrobial properties. For instance, studies have shown that certain quinoline derivatives possess activity against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
Several studies have evaluated the anti-inflammatory properties of quinoline derivatives. In vitro assays demonstrated that these compounds can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels.
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) showed that certain analogs exhibited cytotoxic effects comparable to established chemotherapeutics. The mechanism involves inducing apoptosis and inhibiting cancer cell proliferation.
Case Studies
- Antimicrobial Evaluation : A study evaluated various quinoline derivatives for their antibacterial and antifungal activities. Results indicated that compounds similar to 7,7-Dimethyl-1-(4-methylphenyl)-2,5-dioxo exhibited moderate to high activity against pathogens like Staphylococcus aureus and Candida albicans .
- Anti-inflammatory Mechanisms : A series of pyrazolo[4,3-c]quinoline derivatives were tested for their ability to inhibit NO production in RAW 264.7 cells. The most potent compounds showed significant inhibition rates comparable to standard anti-inflammatory drugs .
- Cytotoxicity in Cancer Models : Research involving MCF-7 cells demonstrated that specific modifications to the quinoline structure enhanced cytotoxicity against cancerous cells while maintaining selectivity over non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
